3,4-Dihydro-2H-pyran

Catalog No.
S597553
CAS No.
110-87-2
M.F
C5H8O
M. Wt
84.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dihydro-2H-pyran

CAS Number

110-87-2

Product Name

3,4-Dihydro-2H-pyran

IUPAC Name

3,4-dihydro-2H-pyran

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

InChI

InChI=1S/C5H8O/c1-2-4-6-5-3-1/h2,4H,1,3,5H2

InChI Key

BUDQDWGNQVEFAC-UHFFFAOYSA-N

SMILES

C1CC=COC1

Synonyms

3,4-Dihydro-2H-pyran; 3,4-Dihydro-1,2-pyran; Dihydro-pyran; 2,3-Dihydro-4H-pyran; 2,3-Dihydro-γ-pyran; 2H-3,4-Dihydropyran; 3,4-Dihydro-2H-pyran; 5,6-Dihydro-4H-pyran; Dihydro-2H-pyran; Dihydropyran; NSC 57860; NSC 73472; Δ2-Dihydropyran; DHP

Canonical SMILES

C1CC=COC1

The exact mass of the compound 3,4-Dihydro-2H-pyran is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73472. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

3,4-Dihydro-2H-pyran (DHP) is a highly versatile, cost-effective enol ether widely procured for the protection of alcohols, phenols, and thiols in complex organic synthesis [1]. Operating via mild acid-catalyzed addition, DHP converts hydroxyl groups into tetrahydropyranyl (THP) ethers, which function as robust acetal protecting groups [2]. The resulting THP ethers are highly valued in industrial and laboratory settings because they are completely inert to strongly basic conditions, organometallic reagents (such as Grignards and organolithiums), and metal hydride reductions [3]. Furthermore, DHP is an easily handled liquid that offers 100% atom economy during the protection step, making it a cornerstone reagent for scalable active pharmaceutical ingredient (API) manufacturing and orthogonal multi-step synthesis [1].

Substituting DHP with other common protecting group precursors often compromises process safety, synthetic orthogonality, or downstream functional group tolerance. While chloromethyl methyl ether (MOM-Cl) provides similar base-stable acetal protection, it is a highly regulated, volatile human carcinogen requiring stringent, costly handling protocols [1]. Conversely, silylating agents like TMS-Cl or TBS-Cl form ethers that are inherently susceptible to fluoride-induced cleavage and can exhibit instability toward aggressive organometallic bases [2]. Benzyl halides offer robust protection but mandate catalytic hydrogenation for removal, a process that invariably reduces sensitive alkenes and alkynes [3]. DHP provides a non-interchangeable combination of non-carcinogenic handling, absolute resistance to fluoride and strong bases, and mild acidic deprotection, making it essential for specific orthogonal synthetic sequences [2].

Carcinogen-Free Acetal Protection vs. MOM-Cl

While MOM-Cl is traditionally used to form base-stable methoxymethyl ethers, it is a highly regulated OSHA Class 1 carcinogen often contaminated with bis(chloromethyl)ether. DHP forms a functionally analogous acetal (THP ether) that provides equivalent stability to strong bases and nucleophiles but operates as a standard, non-carcinogenic liquid [1]. This substitution eliminates the need for specialized containment and regulatory reporting in scale-up manufacturing [2].

Evidence DimensionCarcinogenicity and Regulatory Handling
Target Compound DataNon-carcinogenic, standard liquid handling
Comparator Or BaselineMOM-Cl (OSHA-regulated human carcinogen)
Quantified DifferenceEliminates carcinogenic risk and specialized containment requirements
ConditionsIndustrial scale-up and laboratory synthesis

Replacing MOM-Cl with DHP significantly lowers environmental, health, and safety (EHS) compliance costs while maintaining robust, base-stable protection.

Absolute Fluoride and Base Stability vs. Silyl Ethers

Silyl ethers (like TMS or TBS) are commonly used for alcohol protection but are inherently labile to fluoride ions (e.g., TBAF) and can be sensitive to strong organometallic bases. THP ethers formed from DHP are completely stable to TBAF and withstand aggressive nucleophilic conditions such as n-butyllithium or Grignard reagents at elevated temperatures [1]. This allows for the selective deprotection of silyl groups in complex molecules without compromising the THP-protected alcohols [2].

Evidence DimensionStability to TBAF (Tetrabutylammonium fluoride)
Target Compound Data100% stable (no cleavage)
Comparator Or BaselineTMS/TBS Ethers (Quantitative cleavage)
Quantified DifferenceComplete orthogonality under fluoride-mediated deprotection
ConditionsTBAF in THF, room temperature

Procuring DHP enables orthogonal protection strategies, allowing chemists to selectively manipulate silyl ethers while keeping THP-protected sites intact.

Hydrogenation-Free Deprotection vs. Benzyl Bromide

Benzyl ethers are robust protecting groups but typically require catalytic hydrogenation (Pd/C, H2) for removal, which simultaneously reduces alkenes, alkynes, and certain other functional groups. In contrast, THP ethers derived from DHP are easily cleaved using mild aqueous acid (e.g., acetic acid/THF/water or catalytic PPTS in ethanol) at moderate temperatures, leaving reducible functional groups completely untouched [1]. This chemoselectivity is critical for late-stage functionalization [2].

Evidence DimensionDeprotection Conditions and Alkene Compatibility
Target Compound DataCleaved via mild acid (pH 2-4); 100% alkene retention
Comparator Or BaselineBenzyl Ethers (Cleaved via H2, Pd/C; reduces alkenes)
Quantified DifferenceAvoids catalytic hydrogenation, preserving reducible functional groups
ConditionsComplex molecule synthesis with multiple reducible sites

DHP is the preferred procurement choice when the target molecule contains double or triple bonds that would be destroyed by benzyl ether deprotection.

High Atom Economy and Cost-Efficiency in Scale-Up vs. Halide Reagents

The reaction of DHP with alcohols is an addition reaction catalyzed by trace amounts of acid (e.g., 0.1-1.0 mol% p-TsOH or PPTS), generating zero stoichiometric byproducts [1]. In contrast, protection with alkyl or silyl halides (like BnBr or TBS-Cl) requires stoichiometric amounts of base (e.g., imidazole, triethylamine) and generates equimolar halide salt waste [2]. This makes DHP highly atom-economical and cost-effective for large-scale API manufacturing.

Evidence DimensionByproduct Generation and Base Requirement
Target Compound Data100% atom economy (addition reaction), no stoichiometric base needed
Comparator Or BaselineHalide reagents (BnBr, TBS-Cl) (Generates 1 eq. salt waste, requires 1 eq. base)
Quantified DifferenceElimination of stoichiometric salt waste and amine bases
ConditionsIndustrial scale protection of hydroxyl groups

The 100% atom economy of DHP reduces raw material costs and waste disposal burdens in large-scale procurement and manufacturing.

Multi-Step API Synthesis Requiring Orthogonal Protection

Ideal for pharmaceutical intermediates where an alcohol must be protected while silyl ethers are removed via TBAF or while organometallic reactions (e.g., Grignard additions) are performed elsewhere on the molecule [1].

Protection of Alcohols in the Presence of Reducible Groups

Highly recommended for synthesizing molecules containing alkenes, alkynes, or nitro groups, where benzyl ether deprotection (hydrogenation) would destroy the target functional groups [2].

Green Chemistry and Scale-Up Manufacturing

Chosen for large-scale industrial processes due to its 100% atom economy, lack of stoichiometric salt waste, and avoidance of highly toxic/carcinogenic reagents like MOM-Cl [3].

Solid-Phase Peptide Synthesis (SPPS)

Utilized for the side-chain protection of serine, threonine, and cysteine residues, as the THP group is stable to Fmoc/tBu strategies and can be selectively manipulated [1].

Physical Description

Dihydro-2h-pyran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Vapors heavier than air.

XLogP3

0.7

Boiling Point

86.0 °C

Flash Point

0 °F (NFPA, 2010)

LogP

0.69 (LogP)

Melting Point

-70.0 °C

UNII

T6V9N71IHX

GHS Hazard Statements

Aggregated GHS information provided by 148 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 148 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 147 of 148 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (77.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (60.54%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (77.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

110-87-2
25512-65-6

Wikipedia

3,4-dihydro-2H-pyran

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
2H-Pyran, 3,4-dihydro-: ACTIVE

Synthesis of biscoumarin and dihydropyran derivatives with promising antitumor and antibacterial activities

Jing Li, Yun-Peng Sui, Jia-Jia Xin, Xin-Liang Du, Jiang-Tao Li, Hai-Ru Huo, Hai Ma, Wei-Hao Wang, Hai-Yu Zhou, Hong-Dan Zhan, Zhu-Ju Wang, Chun Li, Feng Sui, Xia Li
PMID: 26522947   DOI: 10.1016/j.bmcl.2015.10.063

Abstract

Two series of biscoumarin (1-3) and dihydropyran (4-12) derivatives were successfully synthesized as new antitumor and antibacterial agents. The molecular structures of four representative compounds 2, 4, 7 and 10 were confirmed by single crystal X-ray diffraction study. The synthesized compounds (1-12) were evaluated for their antitumor activities against human intestinal epithelial adenocarcinoma cell line (HuTu80), mammary adenocarcinoma cell line (4T1) and pancreatic cancer cell line (PANC1) and antibacterial activities against one drug-sensitive Staphylococcus aureus (S. aureus ATCC 29213) strain and three MRSA strains (MRSA XJ 75302, Mu50, USA 300 LAC). The further mechanism study demonstrated that the most potent compound 1 could obviously inhibit the proliferation of cancer cells via the mechanism to induce apoptosis.


Highly trans-selective arylation of Achmatowicz rearrangement products by reductive γ-deoxygenation and Heck-Matsuda reaction: asymmetric total synthesis of (-)-musellarins A-C and their analogues

Zhilong Li, Fanny C F Ip, Nancy Y Ip, Rongbiao Tong
PMID: 26104266   DOI: 10.1002/chem.201501713

Abstract

Fully functionalized pyranuloses derived from Achmatowicz rearrangement (AR) are versatile building blocks in organic synthesis. However, access to trans-2,6-dihydropyrans from pyranuloses remains underexplored. Herein, we report a new two-step trans arylation of AR products to access 2,6-trans-dihydropyranones. This new trans-arylation method built on numerous plausible, but unsuccessful, direct arylation reactions, including Ferrier-type and Tsuji-Trost-type reactions, was finally enabled by an unprecedented, highly regioselective γ-deoxygenation of AR products by using Zn/HOAc and a diastereoselective Heck-Matsuda coupling. The synthetic utility of the reaction was demonstrated in the first asymmetric total synthesis of (-)-musellarins A-C and 12 analogues in 11-12 steps. The brevity and efficiency of our synthetic route permitted preparation of enantiomerically pure musellarins and analogues (>20 mg) for preliminary cytotoxicity evaluation, which led us to identify two analogues with three-to-six times greater potency than the musellarins as promising new leads.


Synthesis of tetrahydropyridine derivatives through a modular assembly reaction using 3,4-dihydropyran as dual substrate and template

Shaohuan Sun, Cheng Cheng, Jian Yang, Amir Taheri, Dan Jiang, Biao Zhang, Yanlong Gu
PMID: 25115625   DOI: 10.1021/ol5020637

Abstract

A concise method to synthesize 1,2,3,4-tetrahydropyridines is described that involves the use of 2-alkoxy-3,4-dihydropyran as a modular precursor to react with aniline and a nucleophile. In this method, the heteroatom of the dihydropyran ring was replaced by nitrogen of aniline while the nucleophile attached to its adjacent position. Various druglike polyheterocycles were prepared with this method by using NH2-containing 1,5- or 1,4-bisnucleophiles.


Asymmetric synthesis of spiro-3,4-dihydropyrans via a domino organocatalytic sequence

Weijun Yao, Lianjie Pan, Yihua Wu, Cheng Ma
PMID: 20429598   DOI: 10.1021/ol1007873

Abstract

A cinchona alkaloid-catalyzed domino Michael/hemiacetalization reaction of cyclic beta-oxo aldehydes and aromatic beta,gamma-unsaturated alpha-keto esters, resulting in the formation of spiro-dihydropyran architectures in good yield with high stereoselectivity (up to 97% ee), is presented.


Enantioselective synthesis of 3,4-dihydropyran derivatives via organocatalytic Michael reaction of α,β-unsaturated enones

Yangbin Liu, Xiaohua Liu, Min Wang, Peng He, Lili Lin, Xiaoming Feng
PMID: 22432769   DOI: 10.1021/jo3001047

Abstract

A simple chiral diamine catalyst (1a) was successfully applied in the asymmetric Michael reaction between cyclic dimedone and α,β-unsaturated ketones. Both acyclic enones with aryl or alkyl β-substituents and cyclic enones were tolerated well in the reaction. The desired adducts were obtained in high yields (up to 98%) with excellent enantioselectivities (up to 97% ee). The additives were found to increase the reactivity dramatically. The biologically active 2,4-disubstituted polyhydroquinoline scaffold was conveniently prepared through an ammoniation from the generated 3,4-dihydropyran product.


Iodo-cyclizations: novel strategy for the total syntheses of polyrhacitide A and epi-cryptocaryolone

Debendra K Mohapatra, Eswar Bhimireddy, P Sivarama Krishnarao, Pragna P Das, J S Yadav
PMID: 21214256   DOI: 10.1021/ol1029854

Abstract

Highly stereoselective total syntheses of polyrhacitide A and epi-cryptocaryolone have been achieved in 11 steps with high overall yield of 24% and 28%, respectively, following a recently developed strategy for the construction of trans-2,6-disubstituted-3,4-dihydropyrans. In this report, the versatility of iodo-cyclization for the total syntheses of polyrhacitide A and epi-cryptocaryolone is demonstrated.


Epoxidation-alcoholysis of cyclic enol ethers catalyzed by Ti(OiPr)4 or Venturello's peroxophosphotungstate complex

Pieter Levecque, David Gammon, Henok Hadgu Kinfe, Pierre Jacobs, Dirk De Vos, Bert Sels
PMID: 17520150   DOI: 10.1039/b705244h

Abstract

Venturello's peroxophosphotungstate compound and Ti(O(i)Pr)(4) were successfully used as catalysts for the epoxidation-alcoholysis of various dihydropyrans and dihydrofuran using H(2)O(2) as the oxidant. Different alcohols can be used as solvents and nucleophiles, resulting in hydroxy ether products with varying alkoxy groups. The Venturello compound can also be used as catalyst in a biphasic conversion of dihydropyran, in which long chain alcohols or fatty acids are incorporated in the hydroxy ether products with high yield and (stereo)selectivity.


Novel synthesis of cholesterol analogs: condensation of pregnenolone with dihydropyran or dihydrofuran

Z Szendi, F Sweet
PMID: 1805457   DOI: 10.1016/0039-128x(91)90001-c

Abstract

Pregnenolone 3-(2'-tetrahydropyranyl) ether (1) was condensed with 3,4-[2H]dihydropyran to mainly give (20R)-[6'-(3',4'-[2'H]dihydropyranyl)]-pregn-5-ene-3 beta,20-diol 3-(2'-tetrahydropyranyl) ether (20R-3), according to nuclear magnetic resonance (NMR). Cold, dilute HCl in ethanol removed the tetrahydropyranyl group at C-3 and also opened the dihydropyranyl ring at the C-20 position of 20R-3 to give (20R)-27-norcholest-5-en-22-one-3 beta,20,26-triol (20R-5). Analogous results were obtained by condensing pregnenolone 3-acetate with 3,4-[2H]dihydropyran to provide (20R)-[6'-(3',4'-[2'H]dihydropyranyl)]-pregn-5-ene-3 beta,20-diol 3-acetate (20R-4). Acid-catalyzed opening of the dihydropyranyl ring at C-20 in 20R-4 yielded 20R-7, which, on acetylation followed by crystallization, provided (20R)-27-norcholest-5-en-22-one-3 beta,20,26-triol 3,26-diacetate (20R-8), identical to the diacetate made from 20R-5. Varying the reaction sequence beginning with 20(R,S)-4 gave an 84:16 ratio of 20R to 20S in a mixture of 20(R,S)-8, according to NMR analysis. Crystallization of the mixture from methanol provided pure 20R-8. Condensing 2,3-dihydrofuran and 1 for producing (20R)-[5'-(2',3'-dihydrofuranyl)]-pregn-5-ene-3 beta,20-diol 3-(2'-tetrahydropyranyl) ether (6) gave instead (20R)-26,27-bisnorcholest-5-en-22-one-3 beta,20,25-triol 3-(2'-tetrahydropyranyl) ether (20R-9) by partial hydrolysis during workup. Treating 20R-9 briefly with dilute HCl produced (20R)-26,27-bisnorcholest-5-en-22-one-3 beta,20,25-triol (20R-10).(ABSTRACT TRUNCATED AT 250 WORDS)


Explore Compound Types